molecular formula C15H12O3 B088672 4-Acetoxybenzophenone CAS No. 13031-44-2

4-Acetoxybenzophenone

Cat. No. B088672
CAS RN: 13031-44-2
M. Wt: 240.25 g/mol
InChI Key: DGBLQRCFBNFTSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Acetoxybenzophenone derivatives can involve different chemical pathways and reactions. For instance, the polymerization reaction of 4-acetoxybenzoic acid under specific conditions can lead to the formation of byproducts like acetic anhydride and phenol, indicating complex synthetic routes (Xinghua Han et al., 1996). Another method involves the thermal condensation of N-(4-Carboxyphenyl)-4-acetoxyphthalimide with 4-acetoxybenzoic acid at high temperatures, showcasing the versatility in synthesis approaches (H. Kricheldorf et al., 1989).

Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its chemical behavior. Studies have shown different structural features and arrangements depending on the substituents and reaction conditions. The structural analysis can be done through various spectroscopic techniques, providing insights into the molecular configuration and electronic properties.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including photochemical processes and polymerization reactions. Its reactivity can be influenced by factors such as solvent type and reaction conditions. For instance, the photochemical behavior of benzophenones can be significantly altered by the solvent, affecting the outcome of photolysis or photoinduced transformations (Francesco Barsotti et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, are essential for its application in various fields. These properties can be tailored through different synthesis methods and conditions, impacting its usability in industrial and research applications.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with other materials, define the scope of use for this compound. The compound's chemical interactions and behavior under different conditions provide valuable information for its application in material science, pharmaceuticals, and other domains.

Scientific Research Applications

  • Environmental Monitoring : A study by Negreira et al. (2009) developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining derivatives of 2-hydroxybenzophenone, closely related to 4-Acetoxybenzophenone, in environmental water samples. This method is important for monitoring the presence of UV absorbers in the aquatic environment, particularly in wastewater samples (Negreira et al., 2009).

  • Skin Metabolism Research : Goebel et al. (2009) investigated the dermal metabolism of aminophenols, which can be structurally related to this compound. This research is significant for understanding how chemicals like this compound might metabolize in the skin, particularly for compounds used in hair coloring products (Goebel et al., 2009).

  • Pharmaceutical Research : The research by Di Bari et al. (2002) used a 4-hydroxybenzoate chromophore, similar in structure to this compound, for the absolute configuration assignment of chiral carboxylic acids in pharmaceuticals. This approach is crucial for the development of precise pharmaceutical compounds (Di Bari et al., 2002).

  • Analytical Chemistry : Tarazona et al. (2013) developed a method for the determination of benzophenone-3 and its main metabolites in human serum, highlighting the importance of this compound-related compounds in biological monitoring and analytical chemistry (Tarazona et al., 2013).

  • Soil Microbial Research : A study by Guo et al. (2015) on the effects of 4-hydroxybenzoic acid on soil microbial community structure provides insights into how derivatives like this compound might impact soil ecosystems. This research is vital for understanding the ecological implications of such compounds (Guo et al., 2015).

  • Biodegradation Research : Różalska et al. (2013) investigated the ability of the fungus Metarhizium to degrade nonylphenol, a compound related to this compound. This study is relevant for exploring biodegradation processes of similar environmental contaminants (Różalska et al., 2013).

Safety and Hazards

The safety data sheet for 4-Acetoxybenzophenone indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

(4-benzoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11(16)18-14-9-7-13(8-10-14)15(17)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBLQRCFBNFTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345874
Record name 4-Acetoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13031-44-2
Record name 4-Acetoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-hydroxybenzophenone and acetyl chloride in pyridine and recrystallized from ethanol (M.P.~82°-83.5° C.). See J. Chem. Soc., 2867 (1927).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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